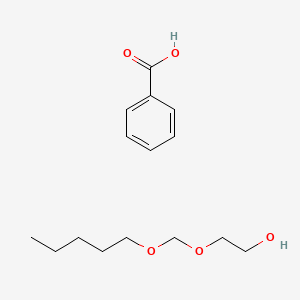
Benzoic acid;2-(pentoxymethoxy)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid;2-(pentoxymethoxy)ethanol is an organic compound that combines the properties of benzoic acid and 2-(pentoxymethoxy)ethanol Benzoic acid is a well-known aromatic carboxylic acid, while 2-(pentoxymethoxy)ethanol is an ether-alcohol compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid;2-(pentoxymethoxy)ethanol can be achieved through several methods. One common approach involves the esterification of benzoic acid with 2-(pentoxymethoxy)ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically requires heating under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid;2-(pentoxymethoxy)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like palladium (Pd) or nickel (Ni).
Substitution: Concentrated sulfuric acid (H2SO4) for sulfonation, nitric acid (HNO3) for nitration, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols and other reduced forms.
Substitution: Nitrobenzoic acid, halobenzoic acids, and sulfonic acids.
Scientific Research Applications
Benzoic acid;2-(pentoxymethoxy)ethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug formulations and as a preservative.
Industry: Utilized in the production of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of benzoic acid;2-(pentoxymethoxy)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit microbial growth by disrupting cell membrane integrity or interfering with metabolic pathways. In drug formulations, it may act as a stabilizer or enhancer of drug efficacy.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties.
2-(Methoxymethoxy)ethanol: An ether-alcohol compound with solvent properties.
Salicylic Acid: An aromatic carboxylic acid with anti-inflammatory and antimicrobial properties.
Uniqueness
Benzoic acid;2-(pentoxymethoxy)ethanol is unique due to its combined properties of benzoic acid and 2-(pentoxymethoxy)ethanol
Properties
CAS No. |
62254-45-9 |
|---|---|
Molecular Formula |
C15H24O5 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
benzoic acid;2-(pentoxymethoxy)ethanol |
InChI |
InChI=1S/C8H18O3.C7H6O2/c1-2-3-4-6-10-8-11-7-5-9;8-7(9)6-4-2-1-3-5-6/h9H,2-8H2,1H3;1-5H,(H,8,9) |
InChI Key |
FWRWWIYFSTUIPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCOCCO.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















